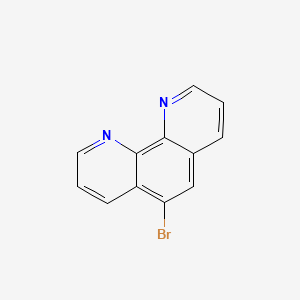

5-Bromo-1,10-phenanthroline

Description

Significance of Halogenated Phenanthroline Scaffolds in Modern Chemistry

Halogenated phenanthroline scaffolds are of paramount importance in modern chemistry due to the versatile reactivity imparted by the halogen substituent. The carbon-halogen bond serves as a reactive site for a variety of synthetic transformations, most notably cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups, enabling the fine-tuning of the electronic and steric properties of the phenanthroline core. This tunability is crucial for applications in catalysis, materials science, and medicinal chemistry.

The presence of a halogen atom, such as bromine in 5-bromo-1,10-phenanthroline, influences the electronic properties of the phenanthroline ring system. mdpi.com Halogens are electron-withdrawing groups, which can affect the electron density on the nitrogen atoms, thereby modulating the coordinating ability of the ligand. mdpi.com This has significant implications for the stability and reactivity of the resulting metal complexes. netascientific.com For instance, the introduction of electron-withdrawing groups can make the corresponding metal complexes more resistant to oxidation.

Furthermore, halogenated phenanthrolines are key precursors in the synthesis of more complex and functionalized phenanthroline derivatives. The bromine atom in this compound, for example, can be readily displaced or used in coupling reactions to create new carbon-carbon or carbon-heteroatom bonds. angenechemical.com This synthetic versatility has led to the development of a diverse library of phenanthroline-based ligands with tailored properties for specific applications, including organic light-emitting diodes (OLEDs), sensors, and catalysts. chemimpex.comnetascientific.com

Evolution of Research on this compound and Related Derivatives

Research on 1,10-phenanthroline (B135089) and its derivatives has a long history, with initial studies focusing on its coordination chemistry and use as an analytical reagent for metal ion detection. gfschemicals.com The synthesis of the first substituted 1,10-phenanthroline, 5-nitro-1,10-phenanthroline (B1664666), marked a significant step forward, opening the door to the preparation of a wide range of derivatives with modified properties. gfschemicals.com

The synthesis of this compound itself can be achieved through the direct bromination of 1,10-phenanthroline. chemicalbook.com A modified procedure described by Mlochowski has been shown to produce the compound in high yield, though the reaction is sensitive to conditions such as temperature and the amount of bromine used. chemicalbook.comchemicalbook.com Higher temperatures can lead to the formation of byproducts like 5,6-dibromo-1,10-phenanthroline. chemicalbook.comchemicalbook.com

The development of synthetic methods for this compound and other substituted phenanthrolines has been driven by the need for ligands with specific electronic and steric properties for various applications. google.com For example, in the field of catalysis, the electronic nature of the phenanthroline ligand can significantly influence the activity and selectivity of a metal catalyst. researchgate.net Research has shown that non-symmetric phenanthrolines, with an electron-donating group on only one of the pyridinic rings, can enhance the catalytic activity of palladium-phenanthroline systems. researchgate.net

More recently, research has focused on the use of this compound and its derivatives in materials science. chemimpex.comnetascientific.com These compounds are used in the synthesis of advanced materials like organic light-emitting diodes (OLEDs) and photovoltaic devices, where they contribute to enhancing electronic properties and stability. chemimpex.comnetascientific.com The ability to functionalize the phenanthroline scaffold through the bromine substituent has been instrumental in the design of novel materials with tailored photophysical and electrochemical properties. semanticscholar.org

Comparative Analysis with Other Substituted Phenanthroline Systems

The properties and applications of this compound can be better understood through a comparative analysis with other substituted phenanthroline systems. The nature and position of the substituent on the phenanthroline ring have a profound impact on the molecule's characteristics.

Electronic Effects: Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) are strong EWGs. mdpi.com Similar to the bromo group, they decrease the electron density on the phenanthroline ring, making the ligand a weaker electron donor to a metal center. mdpi.com This can lead to metal complexes with higher oxidation potentials. mdpi.com For instance, the vapor pressure of 5-amino-1,10-phenanthroline is significantly lower than that of cyano- and nitro-substituted phenanthrolines. mdpi.com

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) are EDGs. mdpi.commdpi.com They increase the electron density on the phenanthroline ring, enhancing its ability to donate electrons to a metal center. mdpi.com This generally leads to more stable metal complexes with lower oxidation potentials. The volatility of 5-methoxy-1,10-phenanthroline is notably higher than that of the corresponding cyano- and nitro- derivatives. mdpi.com

Steric Effects: The position of the substituent also plays a crucial role.

Substitution at the 2,9-positions: These positions are adjacent to the nitrogen atoms. Bulky substituents at these positions can sterically hinder the coordination of the ligand to a metal center, influencing the geometry and stability of the resulting complex.

Substitution at the 4,7-positions: Substituents at these positions can have a significant impact on the electronic properties of the ligand and its complexes. For example, substituting the 4,7-positions with a pyrenyl moiety has a strong effect on the electronic communication within the molecule. semanticscholar.org

Substitution at the 5,6-positions: These positions are part of the central aromatic ring. Substituents here can also influence the electronic properties, though the effect may be different from that of substituents on the outer rings. semanticscholar.org Comparing pyrene-substituted phenanthrolines, substitution at the 4,7-positions has a greater impact on the electrochemical behavior than substitution at the 5,6-positions. semanticscholar.org

The bromine atom in this compound is an EWG, influencing the electronic properties of the ligand. Its position at the 5-position allows for a balance between electronic modification and steric accessibility for further functionalization. This makes it a valuable and versatile building block in comparison to other substituted phenanthrolines where the substituent might be more sterically demanding or less synthetically accessible. The presence of halogen atoms in quinoline (B57606) rings, a related scaffold, has been noted to contribute to significant antioxidant properties. nih.gov

Comparison of 5-Substituted 1,10-Phenanthrolines:

| Substituent | Class | Effect on Volatility |

| -NH₂ | EDG | Much lower than cyano- and nitro-derivatives mdpi.com |

| -OCH₃ | EDG | Higher than cyano- and nitro-derivatives mdpi.com |

| -CH₃ | EDG | Most volatile in the studied group mdpi.com |

| -Cl | EWG | Most volatile in the studied group mdpi.com |

| -Br | EWG | Data not explicitly available in provided context |

| -CN | EWG | Similar to nitro-derivative mdpi.com |

| -NO₂ | EWG | Similar to cyano-derivative mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKGPQCKIBRXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885793 | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40000-20-2 | |

| Record name | 5-Bromo-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40000-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040000202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1,10 Phenanthroline and Its Precursors

Established Synthetic Pathways for 5-Bromo-1,10-phenanthroline

The preparation of this compound can be broadly categorized into two primary approaches: the direct bromination of 1,10-phenanthroline (B135089) and multi-step syntheses starting from precursor molecules.

Bromination Strategies of 1,10-Phenanthroline

Direct bromination of the 1,10-phenanthroline core is a common method for the synthesis of this compound. This electrophilic substitution is often carried out using molecular bromine in the presence of oleum (B3057394) (fuming sulfuric acid). The reaction conditions, such as temperature and reaction time, are critical to achieving a good yield and minimizing the formation of byproducts. For instance, a modified procedure described by Mlochowski involves reacting 1,10-phenanthroline with bromine in 15% oleum at 135°C for 23 hours, which can result in a 90% yield of the desired product. chemicalbook.comchemicalbook.com Higher temperatures may lead to the formation of 5,6-dibromophenanthroline and 1,10-phenanthroline-5,6-dione (B1662461). chemicalbook.comchemicalbook.comsmolecule.com

The π-deficient nature of the 1,10-phenanthroline ring makes electrophilic substitution challenging, often requiring harsh reaction conditions. cdnsciencepub.com To facilitate the bromination process, various catalysts have been explored. For example, the use of sulfur dichloride (SCl₂) as a catalyst has been reported to provide a novel and efficient route to brominated phenanthrolines, offering an alternative to traditional multi-step methods. researchgate.netdntb.gov.ua Another approach involves the use of sulfur chloride (S₂Cl₂) in the presence of pyridine. cdnsciencepub.com

| Reagents | Conditions | Yield | Key Observations | Reference |

|---|---|---|---|---|

| Bromine, 15% Oleum | 135°C, 23 hours | 90% | Sensitive to temperature; higher temperatures lead to di-substituted and oxidized byproducts. | chemicalbook.comchemicalbook.com |

| Bromine, SCl₂, Pyridine | Reflux in 1-chlorobutane, 12 hours | Yields for various brominated products reported | SCl₂ is a more efficient catalyst than S₂Cl₂ for producing highly brominated phenanthrolines. | researchgate.netpublish.csiro.au |

| Bromine, S₂Cl₂, Pyridine | - | Good yield for 3,8-dibromo-1,10-phenanthroline (B9566) | - | cdnsciencepub.com |

Multi-step Synthesis from Precursor Molecules

An alternative to direct bromination is the construction of the this compound skeleton from simpler, pre-functionalized precursors. The Skraup synthesis is a classical, albeit often low-yielding and harsh, method for producing quinolines and phenanthrolines. researchgate.netdntb.gov.ua This multi-step procedure can be adapted to produce bromo-substituted phenanthrolines, but it often involves the use of hazardous reagents like arsenic pentoxide and can generate toxic waste. researchgate.netgfschemicals.com

A more contemporary multi-step synthesis involves the reaction of 5-bromo-8-quinolinamide with 1,3-propanediol (B51772) in the presence of a palladium acetate (B1210297) catalyst and 2,4,6-trimethylpyridine (B116444) at 150°C under an oxygen atmosphere. chemicalbook.com Another documented multi-step pathway begins with 8-amino-6-bromoquinoline and glycerol, again utilizing a Skraup-type reaction with arsenic pentoxide and sulfuric acid to construct the second heterocyclic ring. gfschemicals.com

| Starting Materials | Key Reagents | General Approach | Reference |

|---|---|---|---|

| 5-Bromo-8-quinolinamide, 1,3-Propanediol | Palladium acetate, 2,4,6-trimethylpyridine, Trifluoroacetic acid | Palladium-catalyzed cyclization | chemicalbook.com |

| 8-Amino-6-bromoquinoline, Glycerol | Arsenic pentoxide, Sulfuric acid | Skraup reaction | gfschemicals.com |

Green Chemistry Approaches in this compound Synthesis

While the term "green chemistry" is not explicitly used in much of the foundational literature for this compound synthesis, modern synthetic developments are increasingly aligning with its principles. The development of more efficient, one-pot syntheses can be seen as a move towards greener methodologies. For example, the use of sulfur dichloride as a catalyst for the direct bromination of 1,10-phenanthroline represents a significant improvement over the traditional multi-step Skraup synthesis. smolecule.com This newer method avoids the use of carcinogenic reagents and the production of toxic arsenic waste associated with the Skraup reaction. researchgate.net The simplification of synthetic procedures to reduce the number of steps, and thereby minimize solvent usage and waste generation, is a core tenet of green chemistry. Future research is likely to focus on the development of even more environmentally benign catalytic systems and the use of less hazardous solvents.

Derivatization Strategies of the this compound Core

The bromine atom at the 5-position of the 1,10-phenanthroline ring is a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored electronic and steric properties.

Nucleophilic Substitution Reactions at the Bromine Position

The carbon-bromine bond in this compound can serve as a reactive site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, although the increased electrophilicity of the complexed phenanthroline ring can also lead to nucleophilic addition at other positions. The bromine atom can be readily displaced, enabling the creation of new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Methodologies for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. The bromine substituent makes the compound an excellent substrate for reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups. For example, Sonogashira coupling has been used to react 3,8-dibromo-1,10-phenanthroline with terminal alkynes. nasa.gov Similarly, the Suzuki-Miyaura reaction provides an efficient route for the arylation of brominated phenanthrolines. nasa.gov

The development of fluoroalkyl copper phenanthroline complexes and their subsequent cross-coupling with aryl iodides further highlights the utility of the phenanthroline scaffold in modern synthetic chemistry. acs.org These cross-coupling methodologies are instrumental in the synthesis of complex ligands for applications in catalysis, materials science, and medicinal chemistry.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orgtcichemicals.com This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com The general mechanism involves a catalytic cycle starting with the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.orgyoutube.com

While direct examples on this compound are not extensively detailed in the provided sources, the methodology has been successfully applied to structurally similar compounds like 3,8-dibromo-1,10-phenanthroline. In one instance, a Suzuki-Miyaura reaction was employed to couple an alkynyl group. The process involved activating a terminal alkyne with B-methoxy-9-BBN to form a stable methoxy(alkynyl)borate complex, which was then reacted with the dibromophenanthroline in the presence of a palladium catalyst. nasa.gov This approach highlights the adaptability of the Suzuki reaction for introducing diverse functional groups onto the phenanthroline scaffold.

Typical conditions for Suzuki cross-coupling reactions involving heteroaryl bromides often utilize a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2], a base like potassium carbonate, and a solvent system such as dimethoxyethane (DME) and water. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Type Coupling with a Brominated Phenanthroline Derivative

| Reactant | Catalyst | Base / Additive | Solvent | Temperature | Yield | Reference |

|---|

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki reaction, various other palladium-catalyzed cross-couplings are instrumental in modifying this compound. These reactions provide pathways to introduce phosphorus, aryl, and other functional groups. d-nb.infonih.gov The versatility of palladium catalysis allows for a broad range of transformations on aromatic halides. nih.govnih.gov

A notable application is the synthesis of phosphonate-substituted phenanthrolines. For example, (1,10-phenanthrolin-5-yl)diethyl phosphonate (B1237965) has been synthesized from this compound and diethyl phosphite (B83602). d-nb.inforesearchgate.net This reaction proceeds via a palladium-catalyzed cross-coupling mechanism, demonstrating a direct method for C-P bond formation on the phenanthroline core. d-nb.info

Additionally, direct arylation through oxidative C-H/C-H cross-coupling represents a modern and efficient method for functionalizing phenanthroline derivatives, offering an alternative to traditional cross-coupling reactions that require pre-functionalized reagents. rsc.orgnih.gov

Table 2: Palladium-Catalyzed Phosphonylation of this compound

| Reactants | Catalyst | Ligand | Base | Solvent | Temperature | Time | Reference |

|---|

Formation of Phosphonate-Substituted Derivatives

The introduction of phosphonate groups into the 1,10-phenanthroline framework is of significant interest for creating ligands with unique coordination properties and for applications in materials science. d-nb.infobohrium.com Besides palladium-catalyzed methods, photoredox catalysis has emerged as a powerful, transition-metal-free alternative for the phosphonylation of bromo-substituted 1,10-phenanthrolines. mdpi.comresearchgate.net

This approach utilizes a photocatalyst, such as Eosin Y, which becomes activated upon irradiation with visible light. mdpi.com The excited photocatalyst then initiates a reaction cascade involving the bromo-phenanthroline and a phosphorus source like triethyl phosphite. The reaction proceeds under mild conditions and affords the desired phosphonate-substituted products in moderate yields. mdpi.com Studies have shown that the reaction rate and selectivity can depend on the position of the bromine atom on the phenanthroline core. mdpi.com Specifically, this compound has been successfully converted to Diethyl (1,10-phenanthrolin-5-yl)phosphonate using this method. mdpi.com

Table 3: Photoredox-Catalyzed Phosphonylation of this compound

| Substrate | Catalyst | Reagents | Solvent | Conditions | Time | Yield (NMR) | Reference |

|---|

Introduction of Alkyl/Aryl Groups

The introduction of alkyl and aryl substituents onto the 1,10-phenanthroline skeleton is crucial for modifying its steric and electronic properties. This can be achieved through various synthetic strategies, including reactions with organolithium reagents and modern cross-coupling techniques. rsc.orgresearchgate.net

One method for introducing alkyl groups involves the reaction of 1,10-phenanthroline with an organolithium reagent, such as n-butyllithium, to form alkylated derivatives. rsc.org While this method typically functionalizes the 2 and 9 positions, subsequent bromination can yield compounds like 2,9-dibutyl-5-bromo-1,10-phenanthroline. rsc.org

For arylation, palladium-catalyzed cross-coupling reactions, as discussed previously, are highly effective. The Suzuki-Miyaura reaction, for instance, allows for the coupling of arylboronic acids at the 5-position of this compound. organic-chemistry.orgnih.gov Furthermore, direct arylation via oxidative C–H/C–H cross-coupling provides a concise route to aryl-functionalized phenanthrolines without the need for pre-activated coupling partners. rsc.org

Table 4: Methods for Introduction of Alkyl/Aryl Groups

| Reaction Type | Reagents | Target Position(s) | Reference |

|---|---|---|---|

| Alkylation | n-butyllithium | 2,9 | rsc.org |

| Arylation (Suzuki Coupling) | Arylboronic acid, Pd catalyst | 5 | organic-chemistry.orgnih.gov |

Coordination Chemistry of 5 Bromo 1,10 Phenanthroline

Ligand Design Principles of 5-Bromo-1,10-phenanthroline

This compound is a derivative of 1,10-phenanthroline (B135089), a robust and versatile ligand in coordination chemistry. nih.gov Its design as a ligand is predicated on its rigid, planar, aromatic structure and its capacity as a chelating agent. researchgate.netbohrium.com The fundamental properties of the 1,10-phenanthroline scaffold, combined with the specific electronic modifications introduced by the bromine substituent, define its role in the formation and properties of metal complexes.

The defining feature of this compound as a ligand is its function as a neutral bidentate chelator. chemimpex.comeurjchem.com It coordinates to a metal ion through the lone pairs of electrons on its two nitrogen atoms, located at the 1- and 10-positions. This coordination results in the formation of a highly stable five-membered chelate ring with the metal center. researchgate.net This chelating capability is a primary reason for its extensive use in creating stable metal complexes. researchgate.net

The introduction of a bromine atom at the 5-position of the phenanthroline ring system significantly modulates the ligand's electronic properties. chemimpex.com Bromine is an electron-withdrawing group, which decreases the electron density on the aromatic ring system. This modification influences the ligand's sigma-donating and pi-accepting capabilities. The reduced basicity of the nitrogen atoms can affect the stability and redox properties of the metal complexes formed.

Furthermore, substituents on the phenanthroline backbone are known to have a strong impact on the photophysical and photoluminescent properties of both the free ligand and its metal complexes. researchgate.netuai.cl The electronic perturbations caused by the bromine atom can alter the energies of the metal-to-ligand charge-transfer (MLCT) bands in the absorption spectra of its complexes. researchgate.net These changes are crucial for applications in areas such as luminescent probes and photosensitizers, where the electronic properties and stability of the complex are paramount. chemimpex.com

Formation and Stability of Metal Complexes with this compound

This compound forms stable complexes with a wide range of metal ions, including transition metals and lanthanides. nih.govchemimpex.com The stability of these complexes is a result of the ligand's inherent structure and the chelate effect.

Complexes of 1,10-phenanthroline and its derivatives with transition metals like iron(II), copper(II), and nickel(II) are well-documented. wikipedia.org this compound readily forms stable complexes with these ions.

Iron(II): The iron(II) complex with this compound has been synthesized and characterized. In one such complex, [Fe(C12H7BrN2)(C8H10B2N4)2], the Fe(II) ion is in a distorted octahedral environment. nih.gov The complex is formed by adding a solution of this compound to the iron(II) precursor, resulting in an immediate color change and precipitation of the product. nih.gov The Fe-N bond lengths to the this compound ligand are in the range of 2.204(3)–2.228(3) Å. nih.gov The tris-phenanthroline iron(II) complex, [Fe(phen)3]2+, known as ferroin, is a classic example noted for its intense red color and use as a redox indicator. wikipedia.org

Copper(II): Copper(II) readily forms complexes with phenanthroline-based ligands. nih.gov These complexes often adopt square pyramidal or distorted trigonal bipyramidal geometries. nih.gov The interaction of Cu(II) with the bidentate this compound ligand leads to the formation of stable chelates, which have been investigated for various applications, including their potential as anticancer agents. nih.gov

Nickel(II): Nickel(II) forms well-defined complexes with phenanthroline ligands, such as the pink-colored [Ni(phen)3]2+, which can be resolved into its optical isomers. wikipedia.org The formation of Ni(II) complexes with this compound follows similar principles, yielding stable octahedral complexes. The stability of these complexes is generally high due to the chelate effect.

| Bond | Length (Å) |

|---|---|

| Fe—N (this compound) | 2.204(3)–2.228(3) |

| Fe—N (dihydrobis(pyrazol-1-yl)borate) | 2.138(3)–2.205(3) |

Ligands based on 1,10-phenanthroline are particularly effective for sensitizing the luminescence of lanthanide ions such as Europium(III) and Terbium(III). nih.gov This process, known as the "antenna effect," involves the organic ligand absorbing light and transferring the energy to the lanthanide ion, which then emits light through its characteristic sharp f-f transitions. nih.gov The rigidity and high triplet-state energy of the phenanthroline core make it an excellent scaffold for this purpose. nih.gov

The coordination of this compound to a lanthanide ion, such as Eu3+ or Tb3+, typically involves the formation of a complex where two or more ligand molecules bind to the metal center. nih.gov The coordination sphere is often completed by other ligands, such as nitrate (B79036) anions, leading to high coordination numbers (e.g., 10-coordinate). nih.gov The electron-withdrawing nature of the bromine substituent can influence the triplet state energy of the ligand, which is a critical parameter for efficient energy transfer to the emissive levels of the lanthanide ions. researchgate.net

| Lanthanide Ion | Excited-State Lifetime (ms) | Quantum Yield (%) |

|---|---|---|

| Europium (Eu3+) | 2.12 | 42 |

| Terbium (Tb3+) | 1.12 | 68 |

Chelate Effect and its Impact on Complex Stability

The high stability of metal complexes formed with this compound is significantly influenced by the chelate effect. libretexts.org This effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand (a polydentate ligand that binds to a metal ion through two or more donor atoms) compared to a complex with analogous monodentate ligands. libretexts.org

When the bidentate this compound ligand binds to a metal ion, it replaces two monodentate solvent molecules (like water). This results in an increase in the total number of independent species in the solution, leading to a favorable increase in entropy. This positive entropy change is the primary thermodynamic driving force behind the chelate effect, making the formation of the chelate complex much more favorable. libretexts.org

For example, the equilibrium constant for the formation of a nickel(II) complex with three bidentate ethylenediamine (B42938) ligands is nearly ten orders of magnitude larger than that for the formation of a nickel(II) complex with six monodentate ammonia (B1221849) ligands, clearly illustrating the magnitude of the chelate effect. libretexts.org The formation of a stable five-membered ring between this compound and a metal ion is a classic example of this principle, leading to complexes with high stability constants. researchgate.netlibretexts.org

| Reaction | Equilibrium Constant (log K) |

|---|---|

| [Ni(H2O)6]2+ + 6 NH3 ⇌ [Ni(NH3)6]2+ + 6 H2O | 8.61 |

| [Ni(H2O)6]2+ + 3 en ⇌ [Ni(en)3]2+ + 6 H2O | 18.28 |

Note: 'en' stands for ethylenediamine, a bidentate ligand, used here to illustrate the principle of the chelate effect.

Pi-Pi Stacking Interactions

The planar aromatic nature of the 1,10-phenanthroline ring system, including its 5-bromo derivative, facilitates significant π-π stacking interactions between adjacent ligands in the crystal lattice of their metal complexes. These interactions are a prominent feature in the solid-state arrangement of such compounds.

In the crystal structure of bis(this compound-κ²N,N′)bis[dihydrobis(pyrazol-1-yl)borato-κ²N²,N²′]iron(II) toluene (B28343) disolvate, the discrete complex molecules are organized into columns that extend along the a-axis. nih.govnih.gov Within this arrangement, the this compound ligands of neighboring columns are positioned approximately parallel to one another. A slight offset or shift is observed between these parallel ligands, which is a characteristic indication of π-π stacking interactions. nih.govnih.gov This type of interaction contributes to the stabilization of the crystal packing.

The presence of the bromine atom on the phenanthroline ring can influence the electronic properties of the aromatic system, which in turn can affect the nature and strength of the π-π stacking interactions. The electron-withdrawing nature of the halogen can modulate the electron density of the phenanthroline core, potentially leading to altered stacking geometries and energies compared to unsubstituted phenanthroline complexes.

Hydrogen Bonding Networks

While π-π stacking is a dominant intermolecular force, hydrogen bonding also plays a role in the supramolecular architecture of metal complexes containing phenanthroline-based ligands. In the case of complexes with this compound, hydrogen bonding can occur if suitable donor and acceptor groups are present within the coordination sphere or in co-crystallized solvent molecules.

For instance, in the indium(III) complex, [In(Hbsac)₃(phen)], where Hbsac is 5-bromo-salicylic acid and phen is 1,10-phenanthroline, the structure is influenced by the interplay of different ligands. researchgate.net While this specific example uses the parent phenanthroline, it highlights how co-ligands with hydrogen bonding capabilities, such as the hydroxyl and carboxyl groups of salicylic (B10762653) acid, can lead to the formation of extensive hydrogen bonding networks.

Structural Elucidation and Characterization of 5 Bromo 1,10 Phenanthroline Complexes

X-ray Crystallography of Metal-5-Bromo-1,10-phenanthroline Complexes

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a metal-5-Bromo-1,10-phenanthroline complex, researchers can determine the exact spatial arrangement of atoms, bond lengths, and bond angles.

The coordination geometry of a metal complex describes the arrangement of the ligands around the central metal ion. wikipedia.org For metal complexes of 5-Bromo-1,10-phenanthroline, the coordination number and the nature of the metal ion and other co-ligands significantly influence the resulting geometry.

Common coordination geometries observed for these complexes include octahedral, tetrahedral, and square planar. libretexts.org Octahedral geometry, with a coordination number of six, is frequently observed, especially for transition metals like iron, cobalt, and nickel. libretexts.orgwikipedia.org In these cases, the metal ion is typically coordinated to three bidentate this compound ligands or a combination of this compound and other monodentate or bidentate ligands.

The chelating nature of the 1,10-phenanthroline (B135089) framework often leads to distorted coordination polyhedra. nih.gov This distortion from ideal geometries is a key factor in determining the electronic and magnetic properties of the complex.

Table 1: Examples of Coordination Geometries in Metal-5-Bromo-1,10-phenanthroline Complexes

| Metal Ion | Coordination Number | Geometry |

| Fe(II) | 6 | Distorted Octahedral |

| Cu(II) | 4 | Tetrahedrally Distorted Square Planar nih.gov |

| Pd(II) | 4 | Square Planar nih.gov |

| Zn(II) | 4 | Tetrahedral |

Detailed analysis of X-ray crystallographic data provides precise measurements of bond lengths and angles within the coordination sphere of the metal ion. These parameters are crucial for understanding the strength and nature of the metal-ligand bonds.

In typical metal-5-Bromo-1,10-phenanthroline complexes, the bond lengths between the metal and the nitrogen atoms of the phenanthroline ligand are of particular interest. For instance, in some iron-phenanthroline complexes, the Fe-N bond lengths can vary between 2.12 Å and 2.30 Å. researchgate.net The specific values are influenced by factors such as the oxidation state of the metal, the electronic properties of other ligands in the coordination sphere, and steric interactions.

The bite angle of the bidentate this compound ligand, defined by the N-M-N angle, is also a critical parameter. This angle is typically less than the ideal 90° for an octahedral complex due to the geometric constraints of the ligand. The deviation of 'trans' angles from the ideal 180° in octahedral complexes is another indicator of the degree of distortion. nih.gov

Table 2: Selected Bond Lengths and Angles in a Representative Metal-5-Bromo-1,10-phenanthroline Complex

| Bond | Length (Å) | Angle | Degree (°) |

| M-N1 | ~2.15 | N1-M-N2 | ~81 |

| M-N2 | ~2.15 | N1-M-N3 | ~95 |

| M-X | ~2.30 | N2-M-N4 | ~170 |

Note: The values presented are generalized and can vary significantly between different complexes.

Iron(II) complexes with 1,10-phenanthroline and its derivatives, including this compound, are well-known to exhibit spin-crossover (SCO) behavior. rsc.orgrsc.org This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light.

X-ray crystallography at variable temperatures is a key technique for studying SCO. The change in spin state is accompanied by significant changes in the Fe-N bond lengths. In the HS state, the Fe-N bonds are longer, while in the LS state, they are shorter. This structural change is a direct consequence of the different electronic configurations of the iron(II) ion in the two spin states.

The transition temperature (T½) at which the LS and HS populations are equal is a critical parameter for SCO complexes. The nature of the spin transition, whether it is abrupt, gradual, or occurs with hysteresis, is influenced by intermolecular interactions within the crystal lattice. acs.org Mechanical stress on the crystalline powder of such complexes has also been shown to affect their magnetic behavior. researchgate.net

Spectroscopic Characterization Techniques

In addition to X-ray crystallography, a variety of spectroscopic techniques are employed to characterize metal-5-Bromo-1,10-phenanthroline complexes, providing complementary information about their electronic structure, bonding, and behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For diamagnetic metal complexes of this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand environment. researchgate.net

Upon coordination to a metal ion, the chemical shifts of the protons on the this compound ligand are altered. Generally, the resonances of the phenanthroline protons shift upon complexation, and the magnitude and direction of these shifts can provide insights into the metal-ligand interaction. soton.ac.ukresearchgate.net For instance, a downfield shift of the phenanthroline protons is often observed. soton.ac.uk

In paramagnetic complexes, the NMR spectra are more complex due to the influence of the unpaired electrons. However, these paramagnetically shifted resonances can provide valuable information about the magnetic properties and electronic structure of the complex. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Diamagnetic Metal Complex

| Proton | Free Ligand | Metal Complex |

| H-2, H-9 | ~9.2 | ~9.5 |

| H-4, H-7 | ~8.3 | ~8.5 |

| H-3, H-8 | ~7.7 | ~7.9 |

| H-6 | ~7.8 | ~8.0 |

Note: These are approximate values and can vary depending on the solvent and the specific metal complex.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectra of this compound complexes are characterized by intense absorption bands in the UV region and, for many transition metal complexes, additional bands in the visible region.

The bands in the UV region are typically assigned to intra-ligand π→π* and n→π* transitions of the this compound ligand. dergipark.org.tr Upon coordination, the positions and intensities of these bands may shift.

For transition metal complexes, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the solvent. In some iron(III) complexes, d-d transitions can also be observed. researchgate.net The UV-Vis spectra of complexes involving metals like Fe(III), Ni(II), and Zn(II) with 1,10-phenanthroline show characteristic absorption maxima. dergipark.org.tr

Table 4: Typical UV-Vis Absorption Maxima (λmax, nm) for this compound and a Transition Metal Complex

| Species | λmax (nm) (Assignment) |

| This compound | ~230, ~270 (π→π*) |

| Metal Complex | ~230, ~270 (Intra-ligand), ~300-500 (MLCT) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a pivotal analytical technique for the characterization of this compound and its metal complexes. It provides significant insights into the coordination of the ligand to a metal center by monitoring shifts in the vibrational frequencies of its constituent bonds.

The IR spectrum of the free this compound ligand exhibits several characteristic absorption bands. The most significant of these are the stretching vibrations associated with the aromatic ring system. The ν(C=N) and ν(C=C) stretching vibrations of the phenanthroline moiety typically appear in the 1500–1650 cm⁻¹ region. rsc.orgresearchgate.net The C-H stretching vibrations of the aromatic rings are observed around 3000–3100 cm⁻¹, while out-of-plane C-H bending vibrations give rise to bands in the 700–900 cm⁻¹ range. The vibration corresponding to the C-Br bond is expected at lower frequencies.

Upon coordination of this compound to a metal ion, notable changes in the IR spectrum occur, providing clear evidence of complex formation. The most telling change is the shift in the ν(C=N) stretching frequency. When the nitrogen atoms of the phenanthroline ring coordinate to the metal center, electron density is drawn from the ring, leading to a change in the bond order of the C=N bond. This typically results in a shift of the ν(C=N) band to a lower or higher frequency, a phenomenon that confirms the involvement of the nitrogen atoms in the coordination. nih.gov For instance, in Ruthenium(II) complexes with substituted phenanthrolines, the ν(C=N) and ν(C=C) stretching vibrations, which appear around 1603-1608 cm⁻¹ and 1582-1592 cm⁻¹ in the free ligands, shift to ranges of 1548-1626 cm⁻¹ and 1567-1599 cm⁻¹ respectively upon complexation. rsc.org

Furthermore, the formation of a new coordinate bond between the metal and the nitrogen atoms of the ligand gives rise to a new, typically weak, absorption band at a lower frequency (usually in the 400–600 cm⁻¹ region). rsc.orgresearchgate.net This band is assigned to the metal-nitrogen stretching vibration, ν(M-N), and its presence is direct evidence of coordination. rsc.orgresearchgate.net For example, in Ru(II) phenanthroline complexes, these ν(Ru-N) bands have been observed in the 452-531 cm⁻¹ range. rsc.org

The table below summarizes typical IR spectral data for a free phenanthroline derivative and its corresponding metal complex, illustrating the characteristic shifts upon coordination.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Change upon Coordination |

| ν(C=N) | ~1605 | ~1590 - ~1620 | Shift in frequency |

| ν(C=C) | ~1585 | ~1570 - ~1600 | Shift in frequency |

| ν(M-N) | - | ~450 - ~530 | Appearance of new band |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of these coordination compounds, as it is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase. rsc.orgresearchgate.net

In a typical positive-ion ESI-MS spectrum of a this compound complex, the most prominent peak often corresponds to the molecular ion of the cationic complex, [M(L)n]x+ (where M is the metal, L is the this compound ligand, n is the number of ligands, and x+ is the charge of the complex). The mass-to-charge ratio (m/z) of this peak provides direct confirmation of the complex's composition. For example, in studies of heteroleptic Copper(II) complexes, molecular ion peaks are observed that correspond to the entire complex, excluding the counter-ion. researchgate.net Similarly, for Ruthenium(II) complexes with the general formula [Ru(L)₃]Cl₂, a common observation is a peak corresponding to the fragment [Ru(L)₃ - 2Cl]⁺. rsc.org

The isotopic distribution pattern of the molecular ion peak is also highly informative. The presence of bromine (with its two isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and many transition metals with characteristic isotopic abundances results in a distinctive isotopic pattern for the molecular ion, which serves as a clear signature for the presence of these elements in the complex.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Fragmentation of the complex ion can occur through several pathways, including:

Loss of Counter-ions: As mentioned, the initial ion observed is often the complex cation itself, having lost its associated counter-ions (e.g., Cl⁻, PF₆⁻, ClO₄⁻) during the ionization process. rsc.org

Loss of Ligands: Sequential loss of the this compound ligands or other ancillary ligands can be observed.

Fragmentation of the Ligand: The this compound ligand itself can fragment, for example, through the loss of the bromine atom or cleavage of the aromatic ring system.

The table below illustrates a hypothetical fragmentation pattern for a generic mononuclear complex containing one this compound (Br-phen) ligand, [M(Br-phen)(X)y]z+.

| Ion/Fragment | Description |

| [M(Br-phen)(X)y]z+ | Molecular ion of the complex cation |

| [M(phen)(X)y]z+ | Loss of the bromine atom from the ligand |

| [M(X)y]z+ | Loss of the this compound ligand |

| [Br-phen + H]+ | Protonated free ligand |

Note: The observed fragments and their relative intensities depend on the specific complex, the metal involved, and the conditions used in the mass spectrometer.

Electrochemical Properties and Applications

Cyclic Voltammetry Studies of 5-Bromo-1,10-phenanthroline and its Derivatives

Cyclic voltammetry (CV) serves as a fundamental tool for investigating the electrochemical properties of this compound. These studies provide insights into the redox behavior of the ligand, its reduction pathways, and how its electrochemical potentials can be tuned by the presence of various substituents.

Redox Behavior of the Ligand

The redox behavior of 1,10-phenanthroline (B135089) (phen) and its derivatives is a key aspect of their chemistry, influencing their applications in areas such as catalysis and sensor technology. The 1,10-phenanthroline ligand itself can undergo electrochemical oxidation, though at a high potential, to form a highly redox-active species, 1,10-phenanthroline-5,6-dione (B1662461). This transformation can be achieved by potential cycling in a suitable electrolyte solution.

The introduction of a bromo substituent at the 5-position influences the electronic properties of the phenanthroline ring. Halogens, being electron-withdrawing groups, can affect the electron density on the nitrogen atoms, thereby modulating the coordinating ability of the ligand. This, in turn, impacts the stability and reactivity of the resulting metal complexes.

Electrochemical Reduction Studies

The electrochemical reduction of this compound is a critical process that underpins its use in surface modification. Studies have shown that the reduction of this compound in an organic solvent like N,N-dimethylformamide (DMF) leads to the cleavage of the carbon-bromine bond. This process generates a 1,10-phenanthroline radical, which is a highly reactive species.

Successive cyclic voltammograms of this compound show a decrease in the reduction peak current over time. This indicates that the product of the reduction is being adsorbed or grafted onto the electrode surface, leading to a partial blockage. This phenomenon is central to the fabrication of modified electrodes, as will be discussed in a later section.

Influence of Substituents on Electrochemical Potentials

The electrochemical potentials of 1,10-phenanthroline derivatives are significantly influenced by the nature of the substituents on the phenanthroline ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have opposing effects on the redox potentials of these compounds.

Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), decrease the electron density on the phenanthroline ring. This makes the ligand a weaker electron donor to a metal center and shifts the redox potentials to more positive values. Conversely, electron-donating groups, such as methyl (-CH₃) and amino (-NH₂), increase the electron density on the ring, making the ligand a stronger electron donor and shifting the redox potentials to more negative values.

This trend is clearly demonstrated in studies of cobalt(II) complexes with various substituted phenanthrolines. The redox potentials for the Co(III)/Co(II) and Co(II)/Co(I) couples show a linear relationship with the electronic properties of the substituents.

| Substituent (X) | E°′(CoIII/II) (V vs FcH/FcH+) | E°′(CoII/I) (V vs FcH/FcH+) |

|---|---|---|

| 5-NO₂ | 0.43 | -1.18 |

| 5-Cl | 0.25 | -1.32 |

| H | 0.16 | -1.42 |

| 5-Me | 0.11 | -1.46 |

| 5-NH₂ | -0.07 | -1.57 |

Data sourced from Ferreira et al., 2018.

The bromo substituent, being an electron-withdrawing group, is expected to result in redox potentials that are more positive than the unsubstituted phenanthroline complex but likely less positive than the 5-nitro-phenanthroline complex.

Electrochemical Modification of Surfaces

The unique electrochemical properties of this compound have been harnessed for the modification of electrode surfaces. This approach allows for the creation of surfaces with tailored properties for applications in sensing and catalysis.

Grafting of 1,10-Phenanthroline Radicals onto Electrodes

As mentioned earlier, the electrochemical reduction of this compound generates a 1,10-phenanthroline radical. This radical species can then covalently bond to the surface of an electrode, such as gold. This process, known as grafting, results in a stable, modified electrode surface where the 1,10-phenanthroline molecules are chemically attached.

This covalent attachment provides a robust platform for further functionalization. The grafted 1,10-phenanthroline layer can act as a chelating agent, capable of coordinating with metal ions to create a surface with catalytic or sensing capabilities.

Fabrication of Random Assembly of Microelectrodes

An interesting application of the electrochemical grafting of 1,10-phenanthroline is the fabrication of a random assembly of microelectrodes (RAMs). By repeatedly cycling the potential during the electrochemical reduction of this compound, a partially insulating film of 1,10-phenanthroline is formed on the electrode surface.

This film is not perfectly uniform, leaving behind nano- or micro-sized regions of the underlying electrode exposed. These exposed areas act as individual microelectrodes. The resulting modified electrode exhibits the characteristic behavior of a RAM, which can be advantageous for certain electrochemical measurements, such as the reduction of reversible probes like 1,4-benzoquinone in DMF.

Electrochemical Sensing Applications

This compound serves as a valuable precursor in the development of modified electrodes for electrochemical sensing. Its primary application lies in the fabrication of specialized electrode surfaces, such as random assemblies of microelectrodes (RAMs), which enhance the detection of specific analytes. The presence of the bromine atom on the phenanthroline core is crucial; it acts as an electron-withdrawing group that influences the molecule's electronic properties and provides a reactive site for covalently grafting the molecule onto an electrode surface.

Fabrication of 1,10-phenanthroline-Modified Electrodes

A significant application of this compound is in the creation of a 1,10-phenanthroline film on a gold electrode through electrochemical reduction. researchgate.net This process generates a random assembly of microelectrodes (RAMs), which are structures that can improve electrochemical measurements. The fabrication is achieved by repeatedly cycling the electrical potential of a gold electrode in a solution containing this compound. researchgate.netresearchgate.net

The mechanism involves the electrochemical reduction of the carbon-bromine bond. This cleavage results in the formation of a 1,10-phenanthroline radical. researchgate.netnih.gov This highly reactive species then covalently bonds to the gold electrode surface, creating a stable, insulating film of 1,10-phenanthroline that partially blocks the electrode. researchgate.net The areas of the gold surface that remain uncoated act as individual microelectrodes. researchgate.netjaveriana.edu.co The morphology and existence of these uncoated gold micro-regions have been confirmed by scanning electron microscopy (SEM) and atomic force microscopy (AFM). researchgate.net

The progress of the electrode modification can be monitored using cyclic voltammetry. During successive potential scans, the reduction peak corresponding to this compound (around -1.75 V) decreases, indicating the passivation of the electrode surface as the film is deposited. researchgate.netresearchgate.net

Sensing of 1,4-Benzoquinone

The resulting random assembly of microelectrodes (RAMs) fabricated from this compound has been successfully utilized for the electrochemical detection of 1,4-benzoquinone. researchgate.netresearchgate.net The modified electrode exhibits the characteristic sigmoidal shape in its cyclic voltammogram, which is typical for RAMs, when used to analyze a solution of 1,4-benzoquinone. researchgate.net This demonstrates the applicability of this fabrication technique in creating structured electrodes for sensing and catalysis.

The table below summarizes the key electrochemical data from the modification process and subsequent sensing application.

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Reduction Peak Potential (Ep) of this compound | Initial Scan on Bare Gold Electrode | -1.75 V | researchgate.net |

| Current Response for this compound Reduction | After 40 Potential Cycles | Significant decrease in peak current | researchgate.netresearchgate.net |

| Cyclic Voltammogram Shape for 1,4-Benzoquinone | On Bare Gold Electrode | Peak-shaped voltammogram | researchgate.net |

| Cyclic Voltammogram Shape for 1,4-Benzoquinone | On Modified Electrode (after 40 cycles) | Sigmoidal-shaped voltammogram (characteristic of microelectrode arrays) | researchgate.net |

Computational Studies on 5 Bromo 1,10 Phenanthroline and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of phenanthroline-based systems due to its balance of computational cost and accuracy. sapub.org These quantum chemical calculations are used to model various molecular attributes, from geometric parameters to electronic behavior, providing a detailed picture of the molecule at an atomic level. mdpi.com For 5-Bromo-1,10-phenanthroline and its derivatives, DFT is employed to understand how the bromine substituent and coordination to metal centers influence the ligand's characteristics.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations allow for a detailed analysis of how electrons are distributed within this compound and its complexes. This involves mapping the electron density to understand charge distribution and identifying the nature of chemical bonds. usd.ac.id

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and greater polarizability. researchgate.net In computational studies of phenanthroline derivatives, it has been shown that introducing substituents or extending π-conjugation can lower the LUMO energy level, thereby narrowing the HOMO-LUMO gap and transforming the material into a semiconductor. semanticscholar.org

For metal complexes of phenanthroline ligands, the distribution of the HOMO and LUMO provides insight into electronic transitions. In many transition metal complexes, the HOMO is often localized on the metal center or a metal-halogen bond, while the LUMO is distributed over the π-system of the phenanthroline ligand. mdpi.com This separation is characteristic of Metal-to-Ligand Charge Transfer (MLCT) transitions, which are fundamental to the photophysical properties of these complexes.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,10-Phenanthroline (B135089) | -6.26 | 1.43 | 4.83 semanticscholar.org |

| Ni(phen)2(H2O)(ONO2) | - | - | 5.63 mdpi.com |

| [Ni(phen)2(H2O)Cl]Cl | - | - | 5.18 mdpi.com |

| [Ni(phen)(CH3CN)(ONO2)(O2NO)] | - | - | 6.94 mdpi.com |

| Ni(phen)32·H2O·C2H5OH | - | - | 4.74 mdpi.com |

Data for unsubstituted 1,10-phenanthroline and its Ni(II) complexes are presented to illustrate typical computational findings in this class of compounds.

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the minimum energy conformation of a molecule. sapub.org Using DFT methods, researchers can predict bond lengths, bond angles, and dihedral angles for this compound and its complexes.

These theoretical structures are often compared with experimental data from X-ray crystallography to validate the computational method. mdpi.com For instance, studies on nickel-phenanthroline complexes have shown a strong correlation between DFT-calculated geometric parameters and those determined experimentally, confirming a distorted octahedral geometry around the metal center. mdpi.com Such calculations can accurately predict parameters like Ni-N and Ni-Cl bond lengths, providing confidence in the computational model. mdpi.com

| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (Å or °) |

|---|---|---|---|

| Bond Length | Ni—Cl | 2.41 | 2.24 mdpi.com |

| Bond Length | Ni—N | 2.09 - 2.12 | 2.00 - 2.19 mdpi.com |

| Bond Angle | N—Ni—N | 78.4 - 171.7 | 77.2 - 169.8 mdpi.com |

| Bond Angle | Cl—Ni—N | 86.7 - 95.8 | 89.6 - 100.9 mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. livecomsjournal.org While DFT provides a static picture of a molecule at its energy minimum, MD simulations can reveal its dynamic behavior, including conformational changes and interactions with its environment (like a solvent).

For this compound and its complexes, MD simulations could be applied to understand how the ligand binds to a metal ion, the stability of the resulting complex in solution, or its interaction with biological macromolecules. However, based on the available search results, specific molecular dynamics simulation studies focused solely on this compound are not prominently documented. This type of analysis is more commonly applied to larger systems, such as the interaction of metal-phenanthroline complexes with DNA or proteins.

Prediction of Spectroscopic and Electrochemical Properties

A significant advantage of computational chemistry is its ability to predict molecular properties that can be measured experimentally. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Visible spectra) of molecules. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.netscirp.org These calculations often show that the main absorption peaks for phenanthroline complexes in the UV region correspond to π→π* intraligand transitions. mdpi.com

Furthermore, DFT calculations can be correlated with electrochemical properties. The energies of the frontier orbitals (HOMO and LUMO) are related to the oxidation and reduction potentials of a molecule, respectively. pku.edu.cnresearchgate.net For example, a linear relationship has been established between the experimentally measured oxidation potential of various metal-phenanthroline complexes and the DFT-calculated HOMO energy. uit.no This allows for the theoretical prediction of redox behavior, which is crucial for designing complexes for applications in electrocatalysis and sensors. researchgate.netuit.no

| Calculated λmax (nm) | Transition Type |

|---|---|

| 198 | UV Absorption mdpi.com |

| 232 | UV Absorption mdpi.com |

Catalytic Applications of 5 Bromo 1,10 Phenanthroline Complexes

Homogeneous Catalysis

In homogeneous catalysis, 5-bromo-1,10-phenanthroline and its derivatives serve as crucial ligands that coordinate with metal centers to create soluble, highly active catalysts. The phenanthroline framework enhances the stability of the metal complex, while the electronic and steric properties can be modified by substituents like the bromo group. nih.govalfachemic.com

Halogenated phenanthroline scaffolds are of significant importance due to the versatile reactivity imparted by the halogen substituent. The carbon-halogen bond, such as the C-Br bond in this compound, acts as a reactive site for numerous synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the straightforward introduction of a wide array of functional groups, enabling precise control over the electronic and steric properties of the phenanthroline core.

While direct examples involving this compound complexes in Suzuki or Sonogashira catalysis are not extensively detailed in the provided research, the principle is well-established with closely related structures like 3,8-dibromo-1,10-phenanthroline (B9566). For instance, Sonogashira coupling involves the palladium(0)-catalyzed reaction of terminal alkynes with aryl halides. The general mechanism proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with an alkynyl copper intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nasa.gov Similarly, the Suzuki-Miyaura reaction has been successfully applied to couple borylated compounds with dibrominated phenanthrolines, demonstrating the feasibility of these transformations on the phenanthroline core. nasa.gov The 5-bromo position serves as a key site for such coupling reactions, making it a valuable precursor for creating more complex and tailored ligands for specific catalytic applications.

| Reaction Type | Metal Catalyst | Key Reactants | Significance |

|---|---|---|---|

| Sonogashira Coupling | Palladium(0), Copper(I) | Aryl/Vinyl Halide, Terminal Alkyne | Forms C-C triple bonds, useful for extending conjugation. nasa.gov |

| Suzuki-Miyaura Coupling | Palladium(0) | Aryl/Vinyl Halide, Organoboron Compound | Forms C-C single bonds, highly versatile for biaryl synthesis. nasa.gov |

Metal complexes of 1,10-phenanthroline (B135089) and its derivatives are known to participate in and catalyze oxidative reactions. The metal center, often a transition metal like copper or iron, plays a critical role in these processes. researchgate.net Copper-phenanthroline complexes, for instance, are particularly efficient in catalyzing the production of reactive oxygen species (ROS) when fueled by biological reductants. nih.gov

Studies on the oxidation of phenanthroline complexes themselves reveal the catalytic action of the metal ion. researchgate.net For example, the oxidation of Cu(II) and Fe(II) complexes of 1,10-phenanthroline and 5-nitro-1,10-phenanthroline (B1664666) with hydrogen peroxide leads to a profound destruction of the stable phenanthroline ring. researchgate.net This reactivity is attributed to the catalytic role of the metal cation, which can facilitate the breakdown of the peroxide and the transfer of oxygen atoms. researchgate.net While this demonstrates the ligand's degradation under strong oxidative conditions, it also underscores the redox activity of the metal-phenanthroline core, which can be harnessed for controlled oxidative transformations of other substrates. In some cases, copper(II) complexes have been used to catalyze the aerobic oxidation of 1,10-phenanthroline to phen-dione. rsc.org

Visible light photoredox catalysis has emerged as a powerful tool for organic synthesis, and this compound is a relevant substrate in this field. mdpi.comnih.gov Research has demonstrated the transition-metal-free phosphonylation of bromo-substituted 1,10-phenanthrolines using visible light irradiation. mdpi.comresearchgate.net

In a typical reaction, this compound undergoes phosphonylation under mild conditions using an organic dye like Eosin Y as the photocatalyst, irradiated by blue light. mdpi.comresearchgate.net The reaction proceeds in moderate yields (around 40-50%) and is sensitive to the position of the bromine atom on the phenanthroline core. mdpi.com This method provides a valuable route to functionalized phenanthrolines, which are themselves useful as ligands, without the need for transition metal catalysts that can sometimes be problematic due to the strong chelating nature of the phenanthroline product. mdpi.com The process is initiated by the photoexcitation of the catalyst, which then engages in single-electron transfer (SET) processes to generate the reactive intermediates. mdpi.comprinceton.edu

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Photocatalyst | Eosin Y (15 mol%) |

| Reagents | P(OEt)3 (3 equiv.), DIPEA (2.2 equiv.) |

| Solvent | DMSO/DCM |

| Light Source | 30 W blue LEDs (450 nm) |

| Temperature | 30 °C |

| Atmosphere | Argon |

| Yield | ~42-51% |

| Reaction Time | 22-56 h |

Heterogeneous Catalysis

While this compound complexes are primarily used in homogeneous catalysis, the broader phenanthroline ligand family has been successfully integrated into heterogeneous systems. This is typically achieved by immobilizing the phenanthroline-based ligand onto a solid support, creating a catalyst that is easily separable from the reaction mixture, thereby enhancing its recyclability. nih.gov

One approach involves incorporating phenanthroline moieties directly into the framework of a periodic mesoporous organosilica (PMO). nih.gov For example, a 3,8-disubstituted phenanthroline derivative has been used as a precursor to synthesize a Phen-PMO material with an ordered hexagonal mesoporous structure. After synthesis, a metal salt such as Co(OAc)₂ can be immobilized onto the phenanthroline sites within the pores. This resulting heterogeneous catalyst has demonstrated good activity for the hydrosilylation of alkynes. nih.gov Another strategy involves encapsulating phenanthroline-derived metal complexes within zeolites, creating highly dispersed and stable catalytic sites for reactions like acetylene dialkoxycarbonylation. researchgate.net These examples highlight the potential for developing heterogeneous catalysts based on the this compound scaffold.

Role of Metal Center and Ligand Structure in Catalytic Activity

The catalytic performance of a this compound complex is a direct consequence of the interplay between the central metal ion and the ligand's structure. researchgate.netmdpi.com

Metal Center : The choice of metal is paramount as it defines the fundamental catalytic properties.

Palladium (Pd) : Essential for cross-coupling reactions like Suzuki and Sonogashira, where it cycles between Pd(0) and Pd(II) oxidation states to facilitate C-C bond formation. nasa.gov

Copper (Cu) : Often employed in oxidative catalysis. nih.govrsc.org Its accessible Cu(I)/Cu(II) redox couple allows it to catalyze reactions involving electron transfer, such as the generation of reactive oxygen species or aerobic oxidations. nih.govrsc.org

Iron (Fe) : Iron complexes of phenanthroline derivatives have been developed for reactions like alkene hydrosilylation. semanticscholar.org The iron center, being more earth-abundant and less toxic than many noble metals, is an attractive option for developing sustainable catalysts.

Ligand Structure : The this compound ligand is not a passive scaffold; its structure is critical for tuning catalytic activity.

Phenanthroline Core : The rigid, bidentate N,N-chelation of the phenanthroline core provides high stability to the metal complex. nih.govalfachemic.com Its aromatic system can also participate in electronic interactions.

Bromo Substituent : The bromine atom at the 5-position has a significant electron-withdrawing effect, which alters the electron density on the nitrogen atoms and, consequently, the Lewis acidity and redox potential of the metal center. This electronic modulation can directly impact the catalyst's reactivity and stability.

Steric Effects : The structure of the ligand dictates the steric environment around the metal center. While the 5-bromo substituent itself is not exceptionally bulky, further functionalization at this or other positions can introduce sterically demanding groups. This can control substrate access to the active site and influence the selectivity of the reaction, as seen in iron-catalyzed hydrosilylation where bulky ligands led to high regioselectivity. semanticscholar.org

Biological Activity and Biomedical Research Applications

Antimicrobial Activity of 5-Bromo-1,10-phenanthroline and its Complexes

The antimicrobial properties of 1,10-phenanthroline (B135089) and its metal complexes are well-documented, showing activity against a wide array of pathogens. nih.govnih.gov The planar phenanthroline ligand can intercalate into the DNA of microorganisms, a mechanism that is often enhanced upon coordination with a metal ion. sciencepublishinggroup.com While specific studies on this compound are not extensively detailed in the available research, the general principles of antimicrobial action observed for the phenanthroline family are expected to apply.

Metal complexes of 1,10-phenanthroline have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.nettudublin.ie The chelation of metal ions by phenanthroline derivatives can enhance their lipophilicity, facilitating their passage through the bacterial cell membrane. researchgate.net Once inside the cell, these complexes can disrupt cellular processes, leading to bacterial cell death.

For instance, iron(III) complexes of 1,10-phenanthroline have shown notable activity against both Gram-positive (Staphylococcus aureus, Streptococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. While specific minimum inhibitory concentration (MIC) values for this compound complexes are not provided in the search results, the data for related compounds suggest a broad spectrum of activity. The structural modifications, such as the introduction of a bromo group, can influence the potency of these compounds.

| Bacterial Strain | Gram Type | Activity of Phenanthroline Complexes |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Susceptible |

| Streptococcus pyogenes | Gram-positive | Susceptible |

| Escherichia coli | Gram-negative | Susceptible |

| Klebsiella pneumoniae | Gram-negative | Susceptible |

| Pseudomonas aeruginosa | Gram-negative | Susceptible |

Research into the antimycobacterial activity of phenanthroline derivatives has revealed promising candidates for the development of new tuberculosis therapies. A study on 5-nitro-1,10-phenanthroline (B1664666) (5NP) demonstrated its potent activity against Mycobacterium tuberculosis. nih.govrutgers.edunih.gov This compound was found to have a dual mechanism of action, directly targeting the bacterium and also modulating the host's immune response to kill intracellular pathogens. nih.govrutgers.edu

The activity of 5NP is dependent on the presence of the nitro group. nih.gov While direct studies on this compound against M. tuberculosis are not available in the provided results, the findings for the 5-nitro analogue suggest that substitutions at the 5-position of the phenanthroline ring can yield compounds with significant antimycobacterial potential.

Antitumor/Cytotoxic Activity

The 1,10-phenanthroline scaffold is a key component in the design of various antitumor agents. nih.gov The planar structure allows for intercalation with DNA, leading to the inhibition of DNA replication and transcription in cancer cells. nih.gov Metal complexes of phenanthroline derivatives have shown enhanced cytotoxic effects compared to the free ligands, often surpassing the activity of established anticancer drugs like cisplatin (B142131). nih.gov

Modifications to the 1,10-phenanthroline ring system can significantly impact the cytotoxic activity of the resulting compounds. The introduction of substituents can alter the electronic and steric properties, influencing DNA binding affinity and cellular uptake. For example, palladium(II) complexes of 5-amino-1,10-phenanthroline have demonstrated notable antitumor activity. researchgate.net The presence of the amino group in these complexes is thought to contribute to their enhanced biological effects. researchgate.net It is plausible that the bromo-substituent in this compound could similarly modulate its cytotoxic properties.

The 1,10-phenanthroline structure serves as a versatile scaffold for the development of new anticancer drugs. nih.gov Its ability to be readily functionalized at various positions allows for the fine-tuning of its biological activity. nih.gov The synthesis of fused pyrrolophenanthrolines, for instance, has yielded compounds with significant growth inhibition activity against several human cancer cell lines. nih.gov The adaptability of the phenanthroline framework makes this compound a promising building block for the design of novel chemotherapeutic agents.

| Cancer Cell Line | Compound Type | Observed Effect |

|---|---|---|

| Human carcinoma cell lines (A-498 and Hep-G2) | 1,10-phenanthroline and its metal complexes | Concentration-dependent cytotoxic effect |

| Prostate (PC3), breast (MDA-MB-231, MCF-7), cervical (HeLa) | Molecular complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline | In vitro tumor cell growth inhibitory effects |

| Human lung cancer cell line (A549) | Oxidovanadium(IV) complex with 1,10-phenanthroline | Significant cytotoxicity |

Interaction with Biomolecules

The primary mode of action for many biologically active phenanthroline compounds is their interaction with DNA. mdpi.com The planar aromatic system of the phenanthroline ligand allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. mdpi.com This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The presence of a bromine atom in this compound may influence the strength and nature of this interaction.

Fluorescent Probes and Sensors in Biological Systems

The development of fluorescent probes for the detection of biologically important species is a rapidly growing field. The rigid, planar structure and chelating ability of the 1,10-phenanthroline scaffold make it an excellent platform for the design of fluorescent sensors frontiersin.orgacs.org. The introduction of a bromine atom at the 5-position provides a site for further chemical modification, allowing for the attachment of fluorophores or other functional groups to create highly specific and sensitive probes.